molecular formula C23H20N4O5S B2669507 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893954-11-5

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2669507
CAS No.: 893954-11-5
M. Wt: 464.5
InChI Key: UDGQQBVUYRLZSD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxido group, a 2,4-dimethylphenyl substituent at position 2, and an acetamide group linked to a 1,3-dioxoisoindolin moiety at position 2.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-13-7-8-19(14(2)9-13)27-21(17-11-33(31,32)12-18(17)25-27)24-20(28)10-26-22(29)15-5-3-4-6-16(15)23(26)30/h3-9H,10-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGQQBVUYRLZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H27N3O6SC_{25}H_{27}N_3O_6S and a molecular weight of approximately 497.6g/mol497.6\,g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological activities.

Anticancer Properties

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer activities. For instance, compounds structurally similar to this compound show promising results against various cancer cell lines. A study reported that certain pyrazole derivatives demonstrated potent inhibitory effects on EGFR with an IC50 value as low as 0.07μM0.07\,\mu M, comparable to established drugs like erlotinib .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also noteworthy. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

The biological activity of this compound may involve the modulation of various signaling pathways. For example:

  • PPARγ Activation : Some studies suggest that thieno[3,4-c]pyrazole derivatives can act as partial agonists for PPARγ receptors, which play a critical role in glucose metabolism and fat cell differentiation .
  • EGFR Inhibition : The inhibition of the EGFR pathway is crucial for its anticancer activity. This pathway is often overactive in many cancers, leading to uncontrolled cell proliferation .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of thieno[3,4-c]pyrazole derivatives on MCF-7 breast cancer cells; reported IC50 values around 0.08μM0.08\,\mu M .
Study 2 Evaluated anti-inflammatory properties; demonstrated effective inhibition of COX enzymes in vitro .
Study 3 Assessed PPARγ activation; showed that certain derivatives enhance insulin sensitivity in cellular models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

A. Thiazolo[3,2-a]pyrimidine Derivatives ()

  • Compound 11a: Contains a thiazolo[3,2-a]pyrimidine core with a trimethylbenzylidene substituent and cyano group. Key differences: Lacks sulfone and acetamide groups; instead, it has a cyano substituent and non-polar aromatic substituents. Implications: Lower solubility due to non-polar groups; cyano groups may confer metabolic stability but reduce bioavailability .

B. Pyrazolo[4,3-c][1,2]Benzothiazin Derivatives ()

  • Example: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide. Key similarities: Acetamide linkage and sulfone group. Bioactivity: Reported antimicrobial and anti-inflammatory properties .
Physicochemical Properties
Compound Core Structure Key Substituents Solubility Melting Point (°C)
Target Compound Thieno[3,4-c]pyrazol 2,4-Dimethylphenyl, Dioxoisoindolin Moderate (Polar) Not Reported
Compound 11a Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, Cyano Low 243–246
Compound Pyrazolo[4,3-c][1,2]benzothiazin Fluorobenzyl, Sulfone Moderate Not Reported
  • Solubility Trends: The target compound’s sulfone and acetamide groups improve solubility compared to Compound 11a’s non-polar substituents.

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